molecular formula C14H18O B14472762 6-Methyl-1-phenylhept-6-en-3-one CAS No. 72128-68-8

6-Methyl-1-phenylhept-6-en-3-one

Cat. No.: B14472762
CAS No.: 72128-68-8
M. Wt: 202.29 g/mol
InChI Key: ZBESFZYUVBZOSK-UHFFFAOYSA-N
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Description

6-Methyl-1-phenylhept-6-en-3-one is an organic compound with the molecular formula C14H18O. It is a ketone with a phenyl group attached to a heptene chain. This compound is known for its unique chemical structure, which includes a double bond and a phenyl ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-phenylhept-6-en-3-one can be achieved through several methods. One common approach involves the reaction of 1-phenylhept-6-en-3-one with a methylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods often focus on maximizing yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-phenylhept-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring and the double bond in the heptene chain can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted phenylheptene derivatives.

Scientific Research Applications

6-Methyl-1-phenylhept-6-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1-phenylhept-6-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The phenyl ring and double bond also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1-phenylhept-6-en-3-one is unique due to the presence of the methyl group at the sixth position, which can influence its chemical reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

72128-68-8

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

6-methyl-1-phenylhept-6-en-3-one

InChI

InChI=1S/C14H18O/c1-12(2)8-10-14(15)11-9-13-6-4-3-5-7-13/h3-7H,1,8-11H2,2H3

InChI Key

ZBESFZYUVBZOSK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(=O)CCC1=CC=CC=C1

Origin of Product

United States

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